molecular formula C15H17BrN4O2S B2902558 1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole CAS No. 2034303-41-6

1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole

Cat. No.: B2902558
CAS No.: 2034303-41-6
M. Wt: 397.29
InChI Key: WVNMZLLPSQFEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,3-triazole derivative featuring a pyrrolidine ring sulfonylated at the 2-bromophenyl group and a cyclopropyl substituent at the triazole’s 4-position. Its structural uniqueness lies in the combination of a brominated aromatic sulfonyl group and the strained cyclopropyl moiety, which are hypothesized to enhance lipophilicity and metabolic stability .

Properties

IUPAC Name

1-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]-4-cyclopropyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O2S/c16-13-3-1-2-4-15(13)23(21,22)19-8-7-12(9-19)20-10-14(17-18-20)11-5-6-11/h1-4,10-12H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNMZLLPSQFEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole is a novel compound that has garnered attention due to its complex structure and potential biological activities. This compound features a bromophenyl sulfonyl group , a pyrrolidine ring , and a triazole ring , which contribute to its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C12H13BrN4O2S\text{C}_{12}\text{H}_{13}\text{BrN}_{4}\text{O}_{2}\text{S}

Key Structural Features:

FeatureDescription
Bromophenyl Sulfonyl Group Enhances lipophilicity and potential receptor interactions.
Pyrrolidine Ring Provides a flexible structure for molecular interactions.
Triazole Ring Known for its role in various biological activities, including anticancer properties.

Anticancer Activity

Research indicates that triazole-containing compounds often exhibit significant anticancer properties. For instance, derivatives of triazoles have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound has been evaluated for its cytotoxic effects on cancer cells, revealing promising results in inhibiting growth and inducing cell death through mechanisms such as increased reactive oxygen species (ROS) levels and mitochondrial membrane potential disruption .

The mechanism by which this compound exerts its biological effects likely involves:

  • Receptor Binding : The sulfonyl group may facilitate binding to specific receptors or enzymes, enhancing the compound's pharmacological profile.
  • Modulation of Signaling Pathways : Interaction with key signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with triazole derivatives:

  • Anticancer Studies : A study demonstrated that triazole derivatives exhibited IC50 values significantly lower than standard treatments against various cancer cell lines, indicating strong anticancer potential .
  • Antimicrobial Efficacy : Research on similar compounds has shown notable antimicrobial activity against several pathogens, suggesting that this compound may also possess similar properties .

Summary of Findings

The biological activity of this compound suggests potential applications in both anticancer and antimicrobial therapies. Its unique structural features contribute to its reactivity and interaction with biological systems.

Future Directions

Further research is warranted to explore:

  • Detailed structure-activity relationships (SAR) to optimize the compound’s efficacy.
  • In vivo studies to evaluate pharmacokinetics and toxicity profiles.
  • Potential applications in combination therapies for enhanced therapeutic outcomes.

Comparison with Similar Compounds

Key Research Findings

  • Paramagnetic Effects : Copper traces from CuAAC persist even after ammonia washing, complicating NMR analysis .
  • Structural Flexibility : Sulfonylated pyrrolidine derivatives exhibit conformational flexibility, influencing receptor binding .
  • Metabolic Advantages : Cyclopropyl-substituted triazoles show superior metabolic stability compared to phenyl analogs, as seen in preclinical studies .

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound integrates three critical moieties:

  • A 1H-1,2,3-triazole core substituted at position 4 with a cyclopropyl group.
  • A pyrrolidin-3-yl scaffold linked to the triazole at position 1.
  • A 2-bromophenylsulfonyl group attached to the pyrrolidine nitrogen.

Key synthetic challenges include:

  • Regioselective formation of the 1,2,3-triazole ring.
  • Efficient introduction of the sulfonyl group without side reactions.
  • Steric and electronic modulation during cyclopropane functionalization.

Preparation Methodologies

Pyrrolidine Sulfonamide Intermediate Synthesis

The 1-((2-bromophenyl)sulfonyl)pyrrolidin-3-amine intermediate serves as the foundational building block.

Sulfonylation of Pyrrolidine

Pyrrolidine undergoes sulfonylation with 2-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 1-((2-bromophenyl)sulfonyl)pyrrolidine . Subsequent oxidation or functionalization at the 3-position is required to introduce the amine group.

Reaction Conditions :

Step Reagent Solvent Temperature Yield
Sulfonylation 2-Bromobenzenesulfonyl chloride Dichloromethane 0°C → rt 85%
Introduction of the Amine Group

The 3-position of pyrrolidine is functionalized via:

  • Buchwald-Hartwig amination using palladium catalysts.
  • Nitro reduction : Nitration followed by hydrogenation over Pd/C.

Triazole Ring Formation

The 1,2,3-triazole core is constructed via [3 + 2] cycloaddition between azides and alkynes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A cyclopropylacetylene derivative reacts with an azide-functionalized pyrrolidine sulfonamide under Cu(I) catalysis:

General Procedure :

  • Azide Preparation : React 1-((2-bromophenyl)sulfonyl)pyrrolidin-3-amine with sodium nitrite and HCl to form the diazonium salt, followed by azide substitution.
  • Cycloaddition : Combine the azide with cyclopropylacetylene in DMSO with cesium carbonate.

Optimized Conditions :

Parameter Value
Catalyst CuI (5 mol%)
Solvent DMSO
Temperature 60°C
Yield 78%
Metal-Free Cycloaddition

Thermal or strain-promoted cycloadditions avoid metal catalysts but require elevated temperatures (100–120°C).

Functional Group Compatibility and Side Reactions

  • Sulfonyl Group Stability : The 2-bromophenylsulfonyl moiety is susceptible to nucleophilic attack under basic conditions, necessitating pH control.
  • Cyclopropane Ring Integrity : High temperatures during triazole formation may induce ring-opening; microwave-assisted synthesis mitigates this.

Alternative Synthetic Routes

One-Pot Multistep Synthesis

A streamlined approach combines sulfonylation, azide formation, and cycloaddition in a single reaction vessel:

  • In Situ Diazotization : Generate the azide directly from the pyrrolidine amine.
  • Cycloaddition : Introduce cyclopropylacetylene without intermediate isolation.

Advantages :

  • Reduced purification steps.
  • Improved overall yield (82–90%).

Post-Functionalization Strategies

For late-stage diversification, the triazole or sulfonyl group is modified:

  • Suzuki Coupling : Replace the bromine atom on the phenyl ring with aryl/heteroaryl groups.
  • Cyclopropane Ring Expansion : Catalytic C–H activation to form bicyclic structures.

Analytical Characterization

Spectroscopic Validation

  • NMR :
    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.85–7.78 (m, 4H, aryl-H), 4.12 (m, 1H, pyrrolidine-H).
    • ¹³C NMR : 148.9 ppm (triazole-C), 132.4 ppm (aryl-C-Br).
  • HRMS : m/z calculated for C₁₅H₁₆BrN₄O₂S [M + H]⁺: 431.02; found: 431.03.

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity.

Industrial-Scale Considerations

Cost-Effective Reagents

  • 2-Bromobenzenesulfonyl Chloride : Sourced via direct sulfonation of bromobenzene.
  • Cyclopropylacetylene : Prepared via Corey-Fuchs reaction.

Waste Minimization

  • Solvent Recovery : DMSO is reclaimed via distillation (bp 189°C).
  • Copper Catalyst Recycling : Adsorption on activated carbon.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole?

  • Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "Click" chemistry). Key steps include:

  • Sulfonylation of pyrrolidine intermediates using 2-bromophenylsulfonyl chloride under basic conditions (e.g., triethylamine in THF).
  • Cyclopropane introduction via Suzuki coupling or alkylation with cyclopropylacetylene.
  • Final triazole ring formation via Cu(I)-catalyzed cycloaddition at 50–85°C in THF/H2O, with sodium ascorbate as a reductant .
    • Critical Parameters : Temperature control (<85°C), stoichiometric CuSO4 (0.2–0.3 equiv), and post-synthesis copper removal (ammonia washing) to avoid paramagnetic interference in NMR .

Q. How can the molecular structure of this compound be validated experimentally?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Key metrics:

  • Dihedral angles between the triazole ring and sulfonyl-substituted pyrrolidine (steric interactions).
  • Bond lengths (C-S: ~1.76 Å, C-Br: ~1.89 Å) to confirm electronic effects from the 2-bromophenyl group .
    • Data Interpretation : Use Olex2 or Mercury for visualization. Compare experimental torsion angles with DFT-calculated values to assess conformational stability .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • 1H/13C NMR : Focus on cyclopropyl protons (δ 0.5–1.5 ppm, multiplet splitting) and triazole C-H (δ 7.5–8.5 ppm). Paramagnetic broadening may occur if residual Cu(II) is present .
  • HRMS : Confirm molecular ion [M+H]<sup>+</sup> with <2 ppm error.
  • IR : Sulfonyl S=O stretches at ~1350 cm<sup>−1</sup> and triazole C-N at ~1600 cm<sup>−1</sup> .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-bromophenyl group influence reactivity in cross-coupling reactions?

  • Steric Effects : The ortho-bromine substituent increases steric hindrance, reducing nucleophilic aromatic substitution (SNAr) yields. Use bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings to mitigate this .
  • Electronic Effects : Bromine’s electron-withdrawing nature activates the sulfonyl group for nucleophilic attacks (e.g., by amines or alkoxides) .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

  • Hypothesis Testing :

  • Perform competitive binding assays (SPR or ITC) to distinguish direct enzyme inhibition from allosteric modulation.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS) for target specificity .
    • Structural Insights : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding motifs. The triazole’s N2/N3 atoms often form H-bonds with catalytic lysine residues .

Q. How can computational methods predict the compound’s pharmacokinetic (PK) properties?

  • In Silico Tools :

  • SwissADME for logP (predicted ~2.8 due to cyclopropyl hydrophobicity) and bioavailability scores.
  • Molecular docking (AutoDock Vina) to assess CYP450 inhibition risks (e.g., CYP3A4 interactions via sulfonyl oxygen) .
    • Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

  • Disorder Modeling : The cyclopropyl group may exhibit rotational disorder. Use SHELXL’s PART instruction to model partial occupancy .
  • Twinned Data : For pseudo-merohedral twinning, apply the Hooft parameter in SHELXL to refine twin laws (e.g., BASF 0.3–0.5) .

Data Contradiction Analysis

Q. Why do NMR spectra sometimes show unexpected splitting patterns for the cyclopropyl group?

  • Root Cause : Residual paramagnetic Cu(II) from incomplete post-synthesis purification broadens cyclopropyl proton signals.
  • Resolution : Treat the product with EDTA (0.1 M in H2O) followed by silica gel chromatography to chelate copper traces .

Q. How to interpret discrepancies between computational and experimental logP values?

  • Factors : Overestimation of cyclopropyl hydrophobicity in force fields (e.g., GAFF).
  • Mitigation : Calibrate logP predictions using experimental RP-HPLC retention times and a reference compound series .

Methodological Recommendations

  • Synthesis : Optimize CuAAC conditions using Design of Experiments (DoE) to balance yield and purity .
  • Crystallography : Collect high-resolution data (≤0.8 Å) at 90 K to resolve disorder .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) to validate assay robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.